4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline
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Overview
Description
4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline is a complex organic compound that features a bipyrazole core substituted with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline typically involves the formation of the bipyrazole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the bipyrazole ring system. This is followed by a nucleophilic substitution reaction to attach the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline is unique due to its bipyrazole core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-13(9-18(2)16-10)14-7-8-19(17-14)12-5-3-11(15)4-6-12/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQPHYGYFILEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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